molecular formula C29H28N2O6S B11640145 ethyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11640145
M. Wt: 532.6 g/mol
InChI Key: GKEBOPWFTSOAHI-ZNTNEXAZSA-N
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Description

ETHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methyl, and thiazole

Preparation Methods

The synthesis of ETHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically includes the following steps:

    Formation of the pyrrole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazole ring: This is achieved through a condensation reaction with thioamide derivatives.

    Functionalization of the aromatic rings:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

ETHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Scientific Research Applications

ETHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interaction with receptors: The compound may bind to specific receptors on the cell surface, modulating cellular signaling pathways.

    DNA intercalation: It can intercalate into DNA, affecting gene expression and cellular function.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

ETHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their functional groups and overall chemical properties. The unique combination of functional groups in ETHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE gives it distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C29H28N2O6S

Molecular Weight

532.6 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H28N2O6S/c1-6-14-37-21-13-12-20(15-17(21)4)24(32)22-23(19-10-8-16(3)9-11-19)31(27(34)25(22)33)29-30-18(5)26(38-29)28(35)36-7-2/h6,8-13,15,23,32H,1,7,14H2,2-5H3/b24-22+

InChI Key

GKEBOPWFTSOAHI-ZNTNEXAZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)OCC=C)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)OCC=C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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